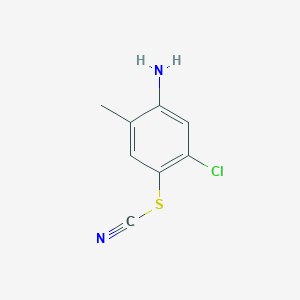

5-Chloro-2-methyl-4-thiocyanatoaniline

Description

Properties

IUPAC Name |

(4-amino-2-chloro-5-methylphenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-5-2-8(12-4-10)6(9)3-7(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXSLDRQHOANJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675052 | |

| Record name | 4-Amino-2-chloro-5-methylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23530-69-0 | |

| Record name | 4-Amino-2-chloro-5-methylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanochemical Thiocyanation of Aromatic Amines

A recent and efficient method involves mechanochemical thiocyanation using ammonium thiocyanate and an oxidizing agent under solvent-free grinding conditions:

- Reagents: Aromatic amine (e.g., 2-methyl-4-chloroaniline derivatives), ammonium thiocyanate (1.5 equiv), ammonium persulfate (oxidant).

- Conditions: Grinding in a Teflon jar at room temperature for 30 minutes to 2 hours.

- Outcome: Thiocyanated anilines obtained in moderate to good yields (up to 67% for similar substrates).

- Challenges: Polymerization of aniline derivatives can reduce yield; electron-withdrawing groups at ortho positions improve selectivity and yield.

- Advantages: Solvent-free, mild conditions, environmentally friendly.

This method is supported by experimental data showing isolated yields and reaction optimization studies indicating the importance of grinding time, oxidant strength, and substrate substitution pattern.

Catalytic One-Step Synthesis via Palladium-Catalyzed Coupling

Although directly reported for 5-chloro-2-methyl-4-(trifluoromethyl)aniline, this method provides insight into advanced catalytic synthesis applicable to thiocyanatoanilines:

- Catalyst: Pd(dppf)Cl₂ (palladium complex with diphenylphosphinoferrocene ligand).

- Reagents: Compound A (aryl halide precursor), Compound B (thiocyanate source), carbonate base (sodium or potassium carbonate).

- Solvent: Dioxane.

- Conditions: Nitrogen atmosphere, elevated temperature with stirring.

- Process: One-step coupling reaction where acid generated is neutralized by carbonate, improving yield and purity.

- Mass ratio: Compound A : Compound B : Catalyst : Carbonate = 50-55 : 45-50 : 5-10 : 45-47 (by mass).

- Solid-liquid ratio: 1 g compound A to 30 mL dioxane.

- Advantages: Short synthetic route, industrial scalability, improved overall yield and purity.

This method highlights the use of palladium catalysis and carbonate bases to facilitate the direct formation of substituted anilines with functional groups like trifluoromethyl, which can be adapted for thiocyanato derivatives.

Thiocyanatoaniline Derivatives via Nucleophilic Substitution

Older methods involve the conversion of 2-chloro-4-thiocyanatoaniline derivatives to thioethers by nucleophilic substitution:

- Reagents: Sodium alkoxides (e.g., sodium isopropoxide), 2-chloro-4-(thiocyanato)aniline.

- Solvent: Isopropanol or ethanol.

- Conditions: Reflux for 2–16 hours.

- Workup: Removal of solvent by evaporation, extraction with ether, washing, drying, and vacuum distillation.

- Yields: Moderate (34–65%) depending on substituents and alkoxide used.

- Example: Conversion of 2,5-dichloro-4-(thiocyanato)aniline to 2,5-dichloro-4-(methylthio)aniline with 53% yield.

Though this method targets thioether formation, it involves thiocyanatoaniline intermediates structurally related to 5-chloro-2-methyl-4-thiocyanatoaniline and informs synthetic strategy.

Comparative Data Table of Preparation Methods

Summary of Research Findings

- Mechanochemical methods offer a modern, green alternative for thiocyanation of aromatic amines, including substituted anilines like this compound, with reasonable yields and minimized solvent use.

- Palladium-catalyzed coupling provides a powerful one-step synthesis approach, especially for related substituted anilines, enhancing yield and purity through catalytic efficiency and acid neutralization.

- Traditional nucleophilic substitution routes remain relevant for preparing thiocyanatoaniline intermediates, though they may require longer reaction times and deliver moderate yields.

- Optimization of reaction parameters such as catalyst loading, base choice, temperature, and reaction atmosphere critically influences the success and scalability of these syntheses.

Chemical Reactions Analysis

5-Chloro-2-methyl-4-thiocyanatoaniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

Agricultural Applications

Pesticide Development:

The compound shows promise as a pesticide due to its ability to inhibit the growth of certain plant species. Research indicates that it can effectively control aquatic weeds, making it valuable for agricultural practices aimed at maintaining crop health and managing invasive species .

Case Study: Aquatic Herbicide Efficacy

In a series of experiments, 5-Chloro-2-methyl-4-thiocyanatoaniline was tested against various aquatic plants such as Ceratophyllum demersum (coontail) and Najas spp. (naiad). Results demonstrated significant growth inhibition at concentrations ranging from 0.1 to 100 parts per million, depending on environmental conditions like water temperature and turbidity. The compound was found to be effective across varying pH levels, showcasing its versatility as an aquatic herbicide .

Chemical Synthesis Applications

Building Block for Organic Synthesis:

As a thiocyanate-containing compound, this compound serves as an important intermediate in organic synthesis. It can be employed in the production of dyes, pigments, and other industrial chemicals .

Comparison with Similar Compounds:

The following table summarizes the structural features and unique properties of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Chloro-2-methyl-4-nitroaniline | Nitro group instead of thiocyanate | Exhibits different reactivity due to nitro group |

| 5-Chloro-2-methyl aniline | Lacks thiocyanate functionality | More basic due to the amino group |

| 4-Thiocyanatoaniline | Thiocyanate at para position | Different electronic properties affecting reactivity |

| 2-Methyl-4-thiocyanatoaniline | Similar structure but different substitution pattern | Variations in biological activity |

This comparison highlights how the unique combination of functional groups in this compound may confer distinct chemical reactivity and biological properties compared to its analogs .

Environmental Impact Studies

Research on the environmental impact of this compound is essential for assessing its safety in agricultural applications. Preliminary findings suggest that while it can effectively control unwanted vegetation, careful consideration must be given to its potential effects on non-target species and ecosystems .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-4-thiocyanatoaniline involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with thiol-containing enzymes and proteins, leading to inhibition or modification of their activity . This interaction can result in various biological effects, including antimicrobial and anticancer activities . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-Chloro-2-methyl-4-thiocyanatoaniline

- CAS Registry Number : 23530-69-0

- Molecular Formula : Presumed to be C₈H₇ClN₂S (based on substituent analysis).

- Structure: A benzene ring substituted with a chloro group at position 5, a methyl group at position 2, and a thiocyanato (-SCN) group at position 2. The amino (-NH₂) group is at position 1.

Key Features :

The thiocyanato group introduces unique reactivity, enabling participation in nucleophilic substitution or coordination chemistry. Its presence distinguishes this compound from simpler chloro-methylaniline derivatives .

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares substituents and functional groups of this compound with four analogs:

Key Observations :

Physical and Chemical Properties

Notes:

Toxicology :

- No explicit toxicity data exist for this compound.

Biological Activity

5-Chloro-2-methyl-4-thiocyanatoaniline (CAS No. 23530-69-0) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features the following structural characteristics:

- Thiocyanate Group (-SCN) : Contributes to its reactivity and biological interactions.

- Chloro and Methyl Substituents : Influence lipophilicity and may affect receptor interactions.

The molecular formula is , and its structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties.

Study Findings

A study evaluated the antimicrobial efficacy against various bacterial strains, revealing:

- Minimum Inhibitory Concentrations (MICs) :

Compound Bacterial Strain MIC (µg/mL) This compound E. coli 32 This compound S. aureus 16

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, consistent with findings for other thiocyanate derivatives.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies.

Case Study Results

In experiments focusing on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), the following results were observed:

- IC50 Values :

Cell Line IC50 (µM) Mechanism HeLa 20 Apoptosis induction MCF-7 12.47 ± 0.40 Cell cycle arrest

The compound induces apoptosis via activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes.

Enzyme Study Results

One significant area of research involves its role as an α-glucosidase inhibitor, which has implications for diabetes management:

- IC50 Values :

Compound IC50 (µM) Effect This compound 48.7 Antidiabetic potential

This inhibition can lead to reduced glucose absorption, making it a candidate for further development in glycemic control therapies.

The mechanisms underlying the biological activities of this compound involve:

- Enzyme Interaction : Binding to active sites of enzymes, leading to inhibition.

- DNA Intercalation : Potential disruption of replication processes in pathogenic organisms.

These mechanisms are critical for understanding the therapeutic applications of this compound in both antimicrobial and anticancer contexts.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-methyl-4-thiocyanatoaniline, and how can reaction purity be optimized?

Methodological Answer: A two-step synthesis is typical for aryl thiocyanates:

Chlorination and methylation: Start with 5-chloro-2-methylaniline (a precursor validated in pharmaceutical syntheses, e.g., Metolazone ). Use N-chlorosuccinimide (NCS) in dichloromethane under inert conditions to introduce the chloro group.

Thiocyanation: React with ammonium thiocyanate (NHSCN) in the presence of a mild oxidizing agent (e.g., iodine) at 0–5°C to avoid over-oxidation.

Purity Optimization: Post-reaction, perform aqueous washes (3× with 10% NaSO to remove residual iodine) and column chromatography (silica gel, hexane/ethyl acetate 8:2). Monitor intermediates via TLC (R values: 0.3–0.5 for thiocyanate product) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- HPLC-UV: Use a C18 column (4.6 × 150 mm, 5 µm) with acetonitrile/water (70:30) + 0.1% trifluoroacetic acid (TFA) at 1 mL/min; detect at 254 nm .

- NMR: Confirm structure via H NMR (DMSO-d): Expect aromatic protons at δ 6.8–7.2 ppm, methyl group at δ 2.3 ppm, and thiocyanate proton absence.

- GC-MS: Employ a DB-5MS column (30 m × 0.25 mm) with splitless injection; compare fragmentation patterns to NIST library entries for related anilines .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar aprotic solvents be resolved?

Methodological Answer: Contradictions often arise from residual impurities or solvent hydration. Systematic approaches include:

- Karl Fischer titration: Verify solvent water content (<0.01% for DMF or DMSO).

- DSC analysis: Measure melting point depression to assess purity (>98% purity should show a sharp endotherm near 120–125°C).

- Phase-solubility diagrams: Titrate the compound in anhydrous acetonitrile vs. methanol to identify solubility inflection points .

Q. What strategies mitigate thermal decomposition during prolonged storage of this compound?

Methodological Answer: Decomposition pathways (e.g., thiocyanate hydrolysis to amine or sulfide) are pH- and temperature-dependent. Mitigation steps:

- Storage: Use amber vials under nitrogen at −20°C; avoid aqueous buffers.

- Stabilizers: Add 0.1% w/v ascorbic acid to scavenge free radicals in solution.

- Stability assays: Accelerate aging at 40°C/75% RH for 4 weeks; quantify degradation via LC-MS (monitor m/z 185 [amine byproduct]) .

Q. How can computational modeling predict the reactivity of the thiocyanate group in cross-coupling reactions?

Methodological Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate thiocyanate electrophilicity. Compare Fukui indices (f) for SCN vs. Cl substituents.

- Docking studies: Simulate interactions with palladium catalysts (e.g., Pd(PPh)) to predict regioselectivity in Suzuki-Miyaura couplings. Validate with experimental yields using aryl boronic acids .

Q. What experimental controls are critical when studying the compound’s inhibitory effects on cytochrome P450 enzymes?

Methodological Answer:

- Positive controls: Use ketoconazole (CYP3A4 inhibitor) and quinidine (CYP2D6 inhibitor) at 10 µM.

- Negative controls: Include DMSO vehicle (<0.1% v/v) to rule out solvent interference.

- Metabolite profiling: Incubate with human liver microsomes (HLMs) + NADPH for 60 min; quench with ice-cold acetonitrile and analyze via UPLC-QTOF for oxidative metabolites (e.g., sulfoxide at m/z 198) .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported LC50_{50}50 values for cellular toxicity studies?

Methodological Answer: Divergent LC values often stem from cell line variability or assay conditions. Standardize protocols by:

- Cell culture: Use authenticated lines (e.g., HepG2 from ATCC) with passage numbers <20.

- Exposure time: Fix at 24 hr to prevent adaptive responses.

- Data normalization: Express viability relative to ATP luminescence (CellTiter-Glo) instead of MTT to avoid thiocyanate interference with formazan crystals .

Q. What methodologies validate the absence of genotoxic impurities in scaled-up batches?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.